- Lithium and potassium trialkylborohydrides. Reagents for direct reduction of α,β-unsaturated carbonyl compounds to synthetically versatile enolate anionsJournal of Organic Chemistry, 1976, 41(12), 2194-200,
Cas no 936-99-2 (3-tert-butylcyclohexan-1-one)

3-tert-butylcyclohexan-1-one structure
Nome del prodotto:3-tert-butylcyclohexan-1-one
3-tert-butylcyclohexan-1-one Proprietà chimiche e fisiche
Nomi e identificatori
-
- 3-(tert-Butyl)cyclohexanone
- 3-tert-butylcyclohexan-1-one
- 3-(1,1-Dimethylethyl)cyclohexanone (ACI)
- Cyclohexanone, 3-tert-butyl- (6CI, 7CI, 8CI)
- 3-tert-Butyl-1-cyclohexanone
- 3-tert-Butylcyclohexanone
- NSC 103145
- 3-tert-Butyl-cyclohexanone
- YJZOKOQSQKNYLW-UHFFFAOYSA-N
- 3-tert-Butyl cyclohexanone
- UNII-GB5DSJ5DKM
- Cyclohexanone, 3-tert-butyl-
- NSC-103145
- 3-(1,1-Dimethylethyl)cyclohexanone
- Cyclohexanone, 3-(1,1-dimethylethyl)-
- SCHEMBL918723
- 3-tert-butyl-cyclohexan-1-one
- G73087
- 3-t-butylcyclohexanone
- 936-99-2
- (3-(tert-butyl)cyclohexan-1-one
- GB5DSJ5DKM
- 3-(tert-butyl)cyclohexan-1-one
- AKOS005264405
- EN300-255367
- CS-0343255
- NSC103145
- DB-079663
- 3-tert.butylcyclohexanone
-
- MDL: MFCD00962367
- Inchi: 1S/C10H18O/c1-10(2,3)8-5-4-6-9(11)7-8/h8H,4-7H2,1-3H3
- Chiave InChI: YJZOKOQSQKNYLW-UHFFFAOYSA-N
- Sorrisi: O=C1CC(C(C)(C)C)CCC1
Proprietà calcolate
- Massa esatta: 154.135765193g/mol
- Massa monoisotopica: 154.135765193g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 11
- Conta legami ruotabili: 1
- Complessità: 153
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.6
- Superficie polare topologica: 17.1Ų
3-tert-butylcyclohexan-1-one Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-255367-5.0g |
3-tert-butylcyclohexan-1-one |
936-99-2 | 95% | 5.0g |
$3645.0 | 2024-06-19 | |
Enamine | EN300-255367-1.0g |
3-tert-butylcyclohexan-1-one |
936-99-2 | 95% | 1.0g |
$1256.0 | 2024-06-19 | |
Enamine | EN300-255367-2.5g |
3-tert-butylcyclohexan-1-one |
936-99-2 | 95% | 2.5g |
$2464.0 | 2024-06-19 | |
eNovation Chemicals LLC | Y1126484-250mg |
3-tert-Butyl-cyclohexanone |
936-99-2 | 95% | 250mg |
$190 | 2024-07-28 | |
Enamine | EN300-255367-0.5g |
3-tert-butylcyclohexan-1-one |
936-99-2 | 95% | 0.5g |
$980.0 | 2024-06-19 | |
eNovation Chemicals LLC | Y1126484-100mg |
3-tert-Butyl-cyclohexanone |
936-99-2 | 95% | 100mg |
$170 | 2024-07-28 | |
eNovation Chemicals LLC | Y1126484-500mg |
3-tert-Butyl-cyclohexanone |
936-99-2 | 95% | 500mg |
$185 | 2024-07-28 | |
Enamine | EN300-255367-10g |
3-tert-butylcyclohexan-1-one |
936-99-2 | 95% | 10g |
$5405.0 | 2023-09-14 | |
A2B Chem LLC | AH87020-10g |
3-(tert-Butyl)cyclohexanone |
936-99-2 | 95% | 10g |
$5725.00 | 2024-07-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1413925-250mg |
3-(tert-Butyl)cyclohexanone |
936-99-2 | 98% | 250mg |
¥892.00 | 2024-04-24 |
3-tert-butylcyclohexan-1-one Metodo di produzione
Synthetic Routes 1
Condizioni di reazione
1.1 Solvents: Tetrahydrofuran
Riferimento
Synthetic Routes 2
Condizioni di reazione
1.1 Reagents: Chlorotrimethylsilane Catalysts: Cuprous chloride Solvents: Tetrahydrofuran
Riferimento
- Organomanganese(II) reagents. XVI. Copper-catalyzed 1,4-addition of organomanganese chlorides to conjugated enonesTetrahedron Letters, 1989, 30(27), 3541-4,
Synthetic Routes 3
Synthetic Routes 4
Condizioni di reazione
1.1 Reagents: 4,4′-Bis(1,1-dimethylethyl)-1,1′-biphenyl , Lithium Solvents: Tetrahydrofuran ; 3 min, rt; rt → 0 °C; 3 h, 0 °C
1.2 Solvents: Tetrahydrofuran ; 30 s, -78 °C; 5 min, -78 °C
1.3 Reagents: Cuprous cyanide , [(Trimethylsilyl)methyl]lithium Solvents: Pentane , Tetrahydrofuran ; -78 °C; -78 °C → 0 °C
1.4 15 min, -78 °C
1.5 Reagents: Chlorotrimethylsilane ; -78 °C
1.6 Solvents: Tetrahydrofuran ; 5 min, -78 °C
1.7 Reagents: Ammonium hydroxide , Ammonium chloride Solvents: Water ; -78 °C
1.8 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 15 min, rt
1.2 Solvents: Tetrahydrofuran ; 30 s, -78 °C; 5 min, -78 °C
1.3 Reagents: Cuprous cyanide , [(Trimethylsilyl)methyl]lithium Solvents: Pentane , Tetrahydrofuran ; -78 °C; -78 °C → 0 °C
1.4 15 min, -78 °C
1.5 Reagents: Chlorotrimethylsilane ; -78 °C
1.6 Solvents: Tetrahydrofuran ; 5 min, -78 °C
1.7 Reagents: Ammonium hydroxide , Ammonium chloride Solvents: Water ; -78 °C
1.8 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 15 min, rt
Riferimento
- Forming Tertiary Organolithiums and Organocuprates from Nitrile Precursors and their Bimolecular Reactions with Carbon Electrophiles to Form Quaternary Carbon StereocentersAngewandte Chemie, 2012, 51(38), 9581-9586,
Synthetic Routes 5
Condizioni di reazione
1.1 Reagents: Sodium iodide Solvents: Dimethyl sulfoxide
1.2 Reagents: Sodium borohydride Solvents: Dimethyl sulfoxide
1.3 Reagents: Sodium thiosulfate Solvents: Water
1.2 Reagents: Sodium borohydride Solvents: Dimethyl sulfoxide
1.3 Reagents: Sodium thiosulfate Solvents: Water
Riferimento
- Electron transfer processes. 57. Reductive alkylation of electronegatively-substituted alkenes by alkylmercury halidesJournal of the American Chemical Society, 1995, 117(14), 3952-62,
Synthetic Routes 6
Synthetic Routes 7
Condizioni di reazione
1.1 Reagents: Cuprous cyanide , Lithium bromide Solvents: Diethyl ether ; -78 °C; 70 min, -78 °C
1.2 Solvents: Diethyl ether ; -78 °C; overnight, -78 °C → 15 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; 30 min, rt
1.2 Solvents: Diethyl ether ; -78 °C; overnight, -78 °C → 15 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; 30 min, rt
Riferimento
- Enders' SAMP-Hydrazone as Traceless Auxiliary in the Asymmetric 1,4-Addition of Cuprates to EnonesAdvanced Synthesis & Catalysis, 2010, 352(13), 2281-2290,
Synthetic Routes 8
Condizioni di reazione
1.1 Reagents: Hantzsch ester Catalysts: Gadolinium triflate Solvents: Tetrahydrofuran ; 2 h, 30 °C
1.2 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Methanol , Water ; 30 min, 23 °C
1.2 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Methanol , Water ; 30 min, 23 °C
Riferimento
- Lewis Acid Activation of Fragment-Coupling Reactions of Tertiary Carbon Radicals Promoted by Visible-Light Irradiation of EDA ComplexesOrganic Letters, 2021, 23(3), 1103-1106,
Synthetic Routes 9
Condizioni di reazione
1.1 Reagents: Indium trichloride Solvents: Tetrahydrofuran , Hexane
1.2 Catalysts: Bis(1,5-cyclooctadiene)nickel Solvents: Tetrahydrofuran
1.3 Reagents: Methanol
1.4 Reagents: Hydrochloric acid Solvents: Water
1.2 Catalysts: Bis(1,5-cyclooctadiene)nickel Solvents: Tetrahydrofuran
1.3 Reagents: Methanol
1.4 Reagents: Hydrochloric acid Solvents: Water
Riferimento
- First Nickel-Catalyzed 1,4-Conjugate Additions to α,β-Unsaturated Systems Using Triorganoindium CompoundsJournal of Organic Chemistry, 1998, 63(26), 10074-10076,
Synthetic Routes 10
Synthetic Routes 11
Condizioni di reazione
Riferimento
- (3-Methoxy-3-methyl-1-butynyl)-copper(I)e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-2,
Synthetic Routes 12
Condizioni di reazione
1.1 Reagents: Selenium Solvents: Tetrahydrofuran , Hexane
1.2 Reagents: Cuprous cyanide Solvents: Tetrahydrofuran
1.3 Solvents: Hexane
1.4 -
1.5 Reagents: Ammonium hydroxide , Ammonium chloride
1.6 Reagents: Sodium hypochlorite Solvents: Water
1.2 Reagents: Cuprous cyanide Solvents: Tetrahydrofuran
1.3 Solvents: Hexane
1.4 -
1.5 Reagents: Ammonium hydroxide , Ammonium chloride
1.6 Reagents: Sodium hypochlorite Solvents: Water
Riferimento
- Preparation and reactivity of cyanocuprates containing alkylseleno and alkyltelluro groups as non-transferable ligandsTetrahedron Letters, 2001, 42(13), 2415-2417,
Synthetic Routes 13
Condizioni di reazione
1.1 Reagents: Benzoyl peroxide , Triethylaluminum Solvents: Diethyl ether , Hexane ; 30 min; 0.5 - 1 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
Riferimento
- Triethylaluminum- or Triethylborane-Induced Free Radical Reaction of Alkyl Iodides and α,β-Unsaturated CompoundsJournal of Organic Chemistry, 2003, 68(10), 4030-4038,
Synthetic Routes 14
Condizioni di reazione
Riferimento
- Lithium Butyl(3-methoxy-3-methyl-1-butynyl)cupratee-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1,,
Synthetic Routes 15
Synthetic Routes 16
Condizioni di reazione
1.1 Catalysts: Chlorotrimethylsilane , Boron trifluoride etherate Solvents: Tetrahydrofuran
Riferimento
- 1,4-Addition of secondary and tertiary alkylzinc bromides to α,β-unsaturated ketones without a copper catalyst.Journal of the American Chemical Society, 1995, 117(43), 10775-6,
Synthetic Routes 17
Condizioni di reazione
1.1 Solvents: Diethyl ether
Riferimento
- Structure and reactivity of novel lithium di-tert-butylphosphido(alkyl)cupratesJournal of the American Chemical Society, 1988, 110(21), 7226-8,
Synthetic Routes 18
Condizioni di reazione
1.1 Reagents: Diethylzinc Solvents: Dichloromethane , Hexane ; 1 h, -40 °C; 20 h, -40 °C
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Riferimento
- The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate NucleophilesACS Catalysis, 2021, 11(5), 2504-2510,
Synthetic Routes 19
Synthetic Routes 20
Condizioni di reazione
1.1 Reagents: Lithium iodide Solvents: Dimethyl sulfide
Riferimento
- New copper chemistry. Part 15. Organocopper reagents in dimethyl sulfideTetrahedron, 1989, 45(2), 425-34,
3-tert-butylcyclohexan-1-one Raw materials
- LITHIUM-2-METHYL-2-PROPANIDE
- tert-Butylzinc bromide, 0.50 M in THF
- Cuprate(1-), (3-methoxy-3-methyl-1-butynyl)(1,1-dimethylethyl)-
- Cuprate(1-), [bis(1,1-dimethylethyl)phosphino](1,1-dimethylethyl)-, lithium
- cyclohex-2-en-1-one
- Copper, (1,1-dimethylethyl)-
- 1H-ISOINDOLE-1,3(2H)-DIONE, 2-(2,2-DIMETHYL-1-OXOPROPOXY)-
- Cuprate(1-), (3-methoxy-3-methyl-1-butynyl)(1,1-dimethylethyl)-, lithium
- 2,2-dimethylpropanenitrile
- Mercury,chloro(1,1-dimethylethyl)-
3-tert-butylcyclohexan-1-one Preparation Products
3-tert-butylcyclohexan-1-one Letteratura correlata
-
1. Exploitation of aldoxime esters as radical precursors in preparative and EPR spectroscopic roles
-
Shi Cheng,Jing Li,Xiaoxiao Yu,Chuncheng Chen,Hongwei Ji,Wanhong Ma,Jincai Zhao New J. Chem. 2013 37 3267
-
3. Reductive free-radical alkylations and cyclisations mediated by 1-alkylcyclohexa-2,5-diene-1-carboxylic acidsPaul A. Baguley,John C. Walton J. Chem. Soc. Perkin Trans. 1 1998 2073
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Fornitori consigliati
Amadis Chemical Company Limited
(CAS:936-99-2)3-tert-butylcyclohexan-1-one

Purezza:99%
Quantità:5g
Prezzo ($):388.0